REACTION_CXSMILES
|
C([O:3][C:4](=[O:11])[C:5]([CH3:10])([CH3:9])[CH2:6][O:7][CH3:8])C.[Li+].[OH-]>CO>[CH3:9][C:5]([CH3:10])([CH2:6][O:7][CH3:8])[C:4]([OH:11])=[O:3] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
After the rection mixture was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 1N HCl and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The organic layer extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |